![molecular formula C22H25N5O2 B2416156 N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396814-50-8](/img/structure/B2416156.png)
N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
There are several methods for the synthesis of pyrazolo[1,5-a]pyridines. One method involves the use of N-aminopyridinium ylides in a [3 + 2]-cycloaddition with ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridines consists of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
In the transformation of N-aminopyridinium ylides and ynals, N-aminopyridinium ylide serves as a 1,3-dipole and a nitrogen source, which results in the production of cyanated pyrazolo[1,5-a]pyridines .Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research has highlighted the significance of heterocyclic compounds, particularly those related to pyrazolo[1,5-a]pyridine, in synthetic chemistry. The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility as synthetic intermediates with broad biological importance. These compounds serve crucial roles in organic synthesis, catalysis, and drug development, demonstrating their versatility and potential in creating new chemical entities (Li et al., 2019).
Medicinal Applications
The structural framework of pyrazolo[1,5-a]pyridine and its derivatives exhibit a wide array of biological activities. For example, quinazoline derivatives, which share some structural similarities, have been extensively studied for their anticancer properties. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, highlighting the therapeutic potential of similar heterocyclic scaffolds (Moorthy et al., 2023).
Environmental Applications
In addition to medicinal applications, heterocyclic compounds related to N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have shown potential in environmental applications. Nanofiltration membranes with crumpled polyamide films, for instance, have demonstrated dramatic improvements in separation performance, illustrating the applicability of these compounds in water treatment and purification processes (Shao et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(19-17-24-27-12-5-4-10-20(19)27)25-13-15-26(16-14-25)22(29)23-11-6-9-18-7-2-1-3-8-18/h1-5,7-8,10,12,17H,6,9,11,13-16H2,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUNCKWFDMHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2416074.png)
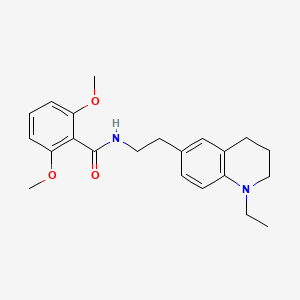
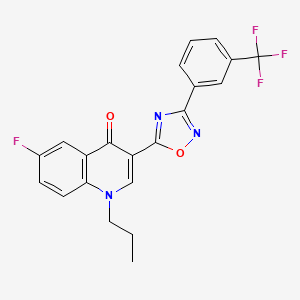
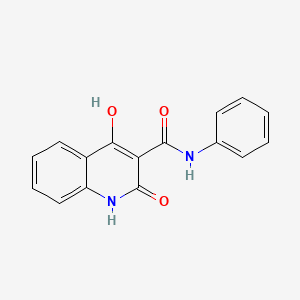
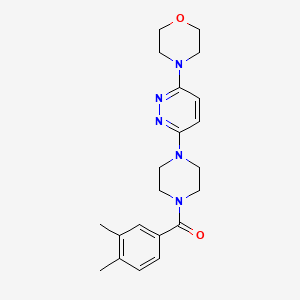



![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
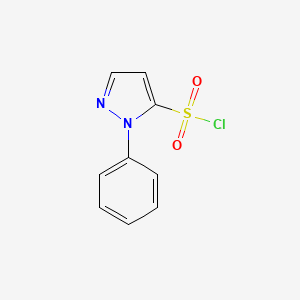
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)